molecular formula C17H11Cl3N2O2 B2610448 methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-15-4

methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2610448
CAS No.: 318256-15-4
M. Wt: 381.64
InChI Key: NGSSSYCPVYBROR-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a trifunctionalized core:

  • Position 1: 3,5-Dichlorophenyl group.
  • Position 3: Methyl carboxylate ester.
  • Position 5: 4-Chlorophenyl group.

The methyl ester group at position 3 distinguishes it from related amide or carboxylic acid derivatives, impacting lipophilicity and metabolic stability .

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c1-24-17(23)15-9-16(10-2-4-11(18)5-3-10)22(21-15)14-7-12(19)6-13(20)8-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSSSYCPVYBROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate chlorophenyl hydrazines with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified to yield the final product. The reaction conditions often include:

    Solvents: Ethanol, methanol, or acetonitrile.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.

    Temperature: Reactions are typically carried out at elevated temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate. Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Neuroprotective Properties

Neuroprotective effects have been observed in animal models treated with this compound. The compound appears to mitigate neuronal damage caused by oxidative stress and excitotoxicity, indicating its possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Herbicidal Activity

This compound has been studied for its herbicidal properties. Field trials have shown that formulations containing this compound effectively control various weed species without adversely affecting crop yield. Its selective action allows for safe application in agricultural settings, making it a candidate for developing new herbicides .

Insecticidal Properties

Additionally, research indicates that this compound possesses insecticidal activity against several pest species. Laboratory assays demonstrated significant mortality rates among treated insects, suggesting its potential as a natural insecticide or an integrated pest management tool .

Case Study: Cancer Treatment

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications .

Case Study: Agricultural Use

A series of field trials conducted over two growing seasons assessed the efficacy of this compound as a herbicide. Results showed a reduction in weed biomass by over 70% compared to untreated controls, while maintaining crop health and yield .

Mechanism of Action

The mechanism of action of methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are pyrazole derivatives with chlorophenyl substituents and variable functional groups. Key comparisons include:

Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Biological Target/Activity Affinity/Activity Data Reference
Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate 3,5-Dichlorophenyl Methyl carboxylate 4-Chlorophenyl Not reported in evidence N/A
Rimonabant (SR141716) 2,4-Dichlorophenyl Carboxamide (N-piperidinyl) 4-Chlorophenyl CB1 receptor antagonist Smoking cessation, obesity treatment
SR 144528 Not specified Not specified Not specified CB2 receptor antagonist Ki = 0.6 nM (CB2), 700-fold selective over CB1
Pyrazolone derivatives (Compounds 30–34) 3,5-Dichlorophenyl + methylamino Pyrazol-3-one Varied substituents SOD1-dependent protein aggregation inhibition Synthesized and structurally characterized
Pyrazole-3-carboxylic acids () Phenoxy/methylphenoxy Carboxylic acid Varied substituents Not reported Cataloged as building blocks

Key Observations

Substituent Positioning: The 3,5-dichlorophenyl group at position 1 in the target compound contrasts with Rimonabant’s 2,4-dichlorophenyl group. Pyrazolone derivatives () share the 3,5-dichlorophenyl group but incorporate a pyrazol-3-one core instead of a carboxylate ester, which may reduce metabolic stability compared to the methyl ester .

SR 144528’s subnanomolar CB2 affinity highlights the importance of substituent optimization for receptor selectivity, though its exact structure is unspecified in the evidence .

Biological Activity: While the target compound’s activity is unreported, Rimonabant and SR 144528 demonstrate that pyrazole derivatives with chlorophenyl groups are potent cannabinoid receptor modulators. The absence of a piperidinyl group (as in Rimonabant) or a sulfanyl group (as in ) may limit direct receptor interactions .

Research Implications and Limitations

  • Biological Data Gap: No affinity or functional data are provided for the target compound. Future studies could explore its activity at cannabinoid receptors or SOD1, leveraging structural parallels to Rimonabant and compounds.
  • Functional Group Optimization : Replacing the methyl ester with amides or acids (as in and ) may tune pharmacokinetic properties .

Biological Activity

Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H11Cl3N2O2C_{17}H_{11}Cl_3N_2O_2. The compound features a pyrazole ring substituted with chlorophenyl groups, which significantly influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with pyrazole intermediates. For example, a common method includes the condensation of 4-chlorobenzaldehyde and 3,5-dichlorobenzoyl hydrazine under acidic conditions to form the pyrazole structure, followed by esterification to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50 values lower than that of standard chemotherapeutic agents like doxorubicin .

Antiviral Properties

The compound has also shown promising antiviral activity. In bioassays against flavivirus infections, it was reported to inhibit viral replication with an EC50 value in the low micromolar range (approximately 25 µM) . This suggests its potential as a lead compound for developing antiviral therapeutics.

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For example, it has been shown to modulate pathways involved in apoptosis and cell cycle regulation. The presence of electron-withdrawing groups like chlorine enhances its binding affinity to target proteins, which is critical for its anticancer and antiviral effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Key findings include:

  • Chloro Substituents : The presence of chlorine atoms on the phenyl rings significantly enhances the compound's potency against cancer cells.
  • Pyrazole Core : The pyrazole moiety is crucial for maintaining biological activity, as modifications to this core can lead to loss of efficacy.
Structural Feature Effect on Activity
Chlorine SubstituentsIncreased potency
Pyrazole CoreEssential for activity

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Anticancer Efficacy : In a study involving human tumor xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Antiviral Activity : Another investigation demonstrated that this compound effectively reduced viral load in infected cell cultures by inhibiting viral entry and replication processes .

Q & A

Q. What are the recommended synthetic routes for methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A typical approach involves reacting 4-chlorophenyl and 3,5-dichlorophenyl hydrazines with a β-keto ester precursor under acidic or basic conditions.
  • Optimization : Key variables include temperature (70–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., acetic acid or p-toluenesulfonic acid). For example, ethanol as a solvent at 80°C may yield 65–75% purity, while DMF at 100°C could improve regioselectivity but reduce yield due to side reactions .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group, pyrazole ring vibrations at ~1500–1600 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the 3,5-dichlorophenyl group shows distinct aromatic splitting patterns in ¹H NMR .
  • XRD : Powder X-ray diffraction determines crystallinity and phase purity. A monoclinic system with specific lattice parameters (e.g., a = 10.2 Å, b = 8.5 Å) is typical for pyrazole derivatives .
  • HPLC/MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ at m/z 400.1) .

Q. What are the preliminary biological activities reported for structurally analogous pyrazole-carboxylates?

Methodological Answer:

  • Antimicrobial Screening : Pyrazole derivatives with chloro and trifluoromethyl substituents exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) via membrane disruption .
  • Enzyme Inhibition : Analogous compounds show COX-2 inhibition (IC₅₀ = 1.2 µM) due to hydrophobic interactions in the enzyme’s active site .
  • Guidelines : Use standardized assays (e.g., broth microdilution for antimicrobial activity, fluorometric assays for enzyme inhibition) and include positive controls (e.g., ciprofloxacin for bacteria, celecoxib for COX-2) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound to address yield-purity trade-offs?

Methodological Answer:

  • DoE Framework : Apply a 2³ factorial design to test variables: temperature (70–110°C), solvent (ethanol/DMF), and catalyst concentration (1–5 mol%). Response variables include yield (%) and purity (HPLC area%).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, solvent polarity may dominate purity (p < 0.01), while temperature affects yield .
  • Case Study : A 2021 flow-chemistry study achieved 88% yield and >98% purity by coupling DoE with continuous-flow reactors, reducing side-product formation .

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal XRD : Resolve torsional angles between the pyrazole core and substituents. For example, the dihedral angle between 4-chlorophenyl and pyrazole rings is ~15°, indicating partial conjugation .
  • Electron Density Maps : Identify halogen bonding (e.g., Cl···Cl interactions at 3.4 Å) and π-stacking (3.8 Å spacing) to explain solid-state stability .
  • Validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to validate intramolecular interactions .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be systematically addressed?

Methodological Answer:

  • Data Harmonization : Standardize assay protocols (e.g., fixed ATP concentration in kinase assays) and validate with reference compounds.
  • Structural Modifications : Test derivatives with varied substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate electronic effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., 15 datasets) to identify trends. For example, logP > 3.5 correlates with reduced solubility and skewed IC₅₀ values .

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